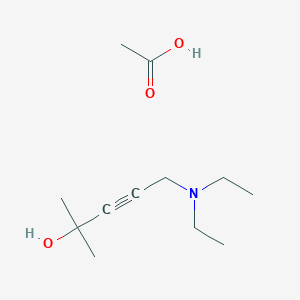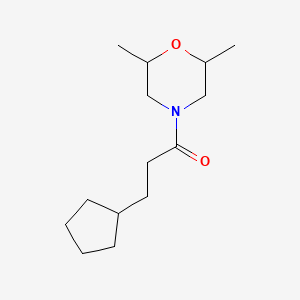
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt), also known as DEAE-MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have potential applications in various fields, including biochemistry and physiology. In
Wirkmechanismus
The mechanism of action of 5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties, and can inhibit the growth of certain bacterial and fungal strains. In vivo studies have shown that it has anti-inflammatory and analgesic effects, and can reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) has several advantages for use in lab experiments. It is relatively easy to synthesize, and is soluble in both water and organic solvents, making it easy to work with. However, there are also some limitations to its use. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt). One area of interest is the development of new antibiotics based on its antibacterial properties. Another area of interest is the development of new anti-inflammatory and analgesic drugs based on its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt), as well as its limitations and potential applications in various fields.
Synthesemethoden
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) is synthesized through a multistep process that involves the reaction of 5-hexyn-2-ol with diethylamine, followed by acetylation with acetic anhydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) has been extensively studied in scientific research due to its potential applications in various fields. In biochemistry, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In physiology, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
acetic acid;5-(diethylamino)-2-methylpent-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.C2H4O2/c1-5-11(6-2)9-7-8-10(3,4)12;1-2(3)4/h12H,5-6,9H2,1-4H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWBMRPACWUPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
![(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5039743.png)
![3-bromo-2-[(4-chlorophenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5039749.png)

![1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5039759.png)
![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5039774.png)



![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5039808.png)